molecular formula C14H12O2 B1330380 1-(2-Hydroxyphenyl)-2-phenylethanone CAS No. 2491-31-8

1-(2-Hydroxyphenyl)-2-phenylethanone

Cat. No.: B1330380
CAS No.: 2491-31-8
M. Wt: 212.24 g/mol
InChI Key: VGHVJQXWDXRTRJ-UHFFFAOYSA-N
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Description

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Hydroxyphenyl)-2-phenylethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of phenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{OH})\text{COCH}_3 + \text{HCl} ]

Another method involves the Claisen-Schmidt condensation of benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction conditions typically include refluxing the reactants in ethanol or methanol.

Industrial Production Methods

Industrial production of this compound often employs the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction is carried out in large reactors with precise control over temperature and catalyst concentration to ensure high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyphenyl)-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of 1-(2-hydroxyphenyl)-2-phenylethanol.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-Hydroxyphenyl)-2-phenylethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the production of dyes, fragrances, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyacetophenone: Similar structure but lacks the phenyl group on the ethanone moiety.

    2-Hydroxybenzaldehyde: Contains an aldehyde group instead of a ketone group.

    4-Hydroxyacetophenone: Hydroxyl group is positioned at the para position relative to the ketone group.

Uniqueness

1-(2-Hydroxyphenyl)-2-phenylethanone is unique due to the presence of both a hydroxyl group and a phenyl group on the ethanone moiety. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

1-(2-hydroxyphenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHVJQXWDXRTRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179616
Record name Acetophenone, 2'-hydroxy-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2491-31-8
Record name Acetophenone, 2'-hydroxy-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone, 2'-hydroxy-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 2-Hydroxyphenyl Ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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